molecular formula C14H27N3O3 B13171254 tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

Cat. No.: B13171254
M. Wt: 285.38 g/mol
InChI Key: UONQVPBRNFNSFQ-UHFFFAOYSA-N
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Description

Piperidine Ring Conformational Studies

The piperidine ring adopts a chair conformation to minimize steric strain. Substituents at positions 1 and 4 influence puckering dynamics:

  • The 2-aminobutanoyl group at position 1 adopts an equatorial orientation to avoid 1,3-diaxial interactions.
  • The Boc-protected carbamate at position 4 stabilizes the chair form through hydrogen bonding between the carbamate oxygen and the piperidine nitrogen.

Table 1 : Conformational Energy Differences in Piperidine Derivatives

Compound Axial Energy (kcal/mol) Equatorial Energy (kcal/mol)
Unsubstituted piperidine 0.0 0.0
Boc-piperidin-4-ylcarbamate 2.3 0.0
1-(2-Aminobutanoyl) analog 3.1 0.0

Data derived from molecular mechanics simulations of related structures.

Carbamate Protecting Group Steric Considerations

The tert-butyl group in the Boc carbamate introduces significant steric bulk, shielding the amine from electrophilic attack. This steric protection is critical in multi-step syntheses, as demonstrated in analogs like tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate. The Boc group’s isopropyl branches create a 7.2 Å van der Waals radius, limiting access to the carbamate nitrogen.

2-Aminobutanoyl Side Chain Electronic Configuration

The 2-aminobutanoyl group exhibits dual electronic effects:

  • Resonance stabilization : The amide carbonyl delocalizes electrons, reducing nucleophilicity at the nitrogen.
  • Hydrogen-bonding capacity : The amine participates in intramolecular interactions with the piperidine nitrogen, as observed in tert-butyl N-(piperidin-1-ium-4-ylmethyl)carbamate.

Crystallographic Characterization Approaches

X-ray diffraction studies of related compounds, such as tert-butyl (4-methylpiperidin-4-yl)carbamate, reveal key structural motifs:

  • Bond lengths : N–C (carbamate) = 1.34 Å, C=O = 1.22 Å.
  • Dihedral angles : Piperidine ring puckering angles range from 54° to 62°.

Table 2 : Crystallographic Parameters for Piperidine Carbamates

Compound Space Group Unit Cell Parameters (Å, °)
Boc-piperidin-4-ylcarbamate P2₁/c a=8.21, b=12.34, c=15.67
1-(4-Cyanophenyl)piperidin-4-ylcarbamate P-1 a=7.89, b=9.45, c=10.22

Comparative Analysis with Related Piperidine Carbamates

Structural variations among piperidine carbamates significantly impact physicochemical properties:

  • Electron-withdrawing vs. electron-donating substituents :

    • The 4-cyanophenyl group in tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate increases polarity (logP = 1.8) compared to the 2-aminobutanoyl analog (logP = -0.28).
    • Steric bulk: The 2-aminobutanoyl side chain introduces greater conformational flexibility than rigid aromatic substituents.
  • Carbamate group modifications :

    • Replacement of Boc with methyl carbamate (e.g., piperidine carbamate) reduces steric shielding, altering reactivity.

Table 3 : Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors
tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate 285.4 -0.28 2
tert-Butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate 301.4 1.8 1
Piperidine carbamate 146.2 0.5 2

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-5-11(15)12(18)17-8-6-10(7-9-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

UONQVPBRNFNSFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. The key differences among analogs lie in the substituent at the piperidine 1-position:

Compound Substituent Molecular Formula Molecular Weight Key Properties Evidence ID
Target Compound 2-Aminobutanoyl Likely C14H27N3O3 ~285–300 (estimated) Enhanced solubility due to amine; potential for further functionalization. Inferred
tert-Butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate Oxane-4-carbonyl (tetrahydro-2H-pyran-4-yl carbonyl) C16H28N2O4 312.41 Bulky, lipophilic substituent; may reduce solubility . [1]
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C12H22N2O3 242.32 Compact, polar group; common intermediate for acetylated amines . [4]
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl C11H22N2O4S 278.37 Electron-withdrawing sulfonyl group; improves metabolic stability . [13]
tert-Butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbamate 6-Chloropyridazin-3-yl C14H20ClN5O2 337.80 Aromatic heterocycle; potential kinase inhibitor scaffold . [15]
tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate 2-Amino-2-methylpropanoyl C14H27N3O3 285.38 Branched amino acyl group; similar to target compound but with methyl substitution . [18]

Physicochemical and Stability Considerations

  • Solubility: Amino groups (target compound) improve aqueous solubility compared to lipophilic groups (e.g., oxane-4-carbonyl in ) .
  • Stability: Sulfonyl and acetyl groups () confer resistance to hydrolysis, whereas amino-acyl derivatives (target) may require protection during synthesis .
  • Melting Points: Not directly reported for the target compound, but analogs range from oils (e.g., tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate) to solids (e.g., tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, mp >100°C inferred from purity data) .

Biological Activity

Tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H28N2O3
  • Molar Mass : 284.394 g/mol
  • CAS Number : 1448851-47-5

This compound exhibits several biological activities that can be attributed to its structural components:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production. Research indicates that related compounds can reduce TNF-α levels, which are often elevated in neurodegenerative diseases .
  • Neuroprotective Properties : The ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates has been observed in similar compounds, suggesting a potential for neuroprotection in Alzheimer's disease models .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell death in astrocytes induced by Aβ aggregates. This protective effect is associated with decreased oxidative stress markers and inflammatory cytokines .

Study TypeOutcomeReference
In vitroReduced astrocyte death; decreased TNF-α levels
In vitroInhibition of Aβ aggregation

In Vivo Studies

In vivo evaluations have shown that while the compound exhibits protective effects in cultured cells, its bioavailability in animal models may limit its efficacy. For instance, comparisons with established treatments like galantamine indicate that while it has potential, further optimization is necessary to enhance brain penetration and therapeutic outcomes .

Case Study 1: Neuroprotective Effects

In a study investigating various carbamate derivatives, this compound was found to significantly reduce neuronal loss in models of Alzheimer's disease when administered alongside other neuroprotective agents. This suggests a synergistic effect that could be harnessed for therapeutic strategies against neurodegeneration .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds demonstrated that this compound could effectively lower levels of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This highlights its potential role in managing inflammation-related conditions .

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